1-(4-Isopropylphenyl)-1-propanone oxime
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Overview
Description
1-(4-Isopropylphenyl)-1-propanone oxime is an organic compound with the molecular formula C12H17NO It is derived from 1-(4-Isopropylphenyl)-1-propanone, a ketone, by the formation of an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Isopropylphenyl)-1-propanone oxime can be synthesized through the reaction of 1-(4-Isopropylphenyl)-1-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)-1-propanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted oxime derivatives
Scientific Research Applications
1-(4-Isopropylphenyl)-1-propanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-1-propanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropylphenyl)-1-propanone: The parent ketone compound.
4-Isopropylphenol: A related phenolic compound.
1-(4-Isopropylphenyl)-2-propanone: A structural isomer.
Uniqueness
1-(4-Isopropylphenyl)-1-propanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent ketone and other related compounds.
Properties
IUPAC Name |
(NE)-N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDOOHWOJJPSIK-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=C(C=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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